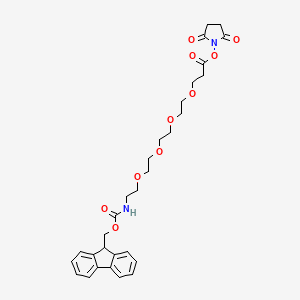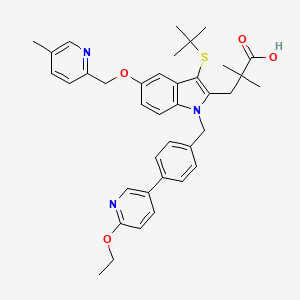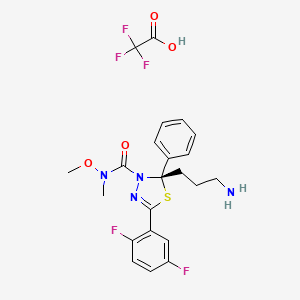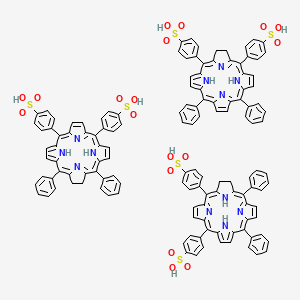
Éster de Fmoc-PEG4-NHS
Descripción general
Descripción
Fmoc-PEG4-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
Fmoc-PEG4-NHS ester is synthesized using standard fluorenylmethyloxycarbonyl (Fmoc) solid phase peptide synthesis strategies . The Fmoc protected residues coupled to the peptide/resin are deprotected with 20% piperidine in dimethyl formamide (DMF) twice for 15 min per incubation .Molecular Structure Analysis
The molecular formula of Fmoc-PEG4-NHS ester is C30H36N2O10 . It has a molecular weight of 584.6 g/mol . The functional group includes an Fmoc-protected amine and an NHS ester .Chemical Reactions Analysis
Fmoc-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Fmoc-PEG4-NHS ester has a molecular weight of 584.6 g/mol . It is soluble in DMSO, DMF, and DCM . The compound is stored at -20°C .Aplicaciones Científicas De Investigación
Bioconjugación
Éster de Fmoc-PEG4-NHS se utiliza ampliamente en bioconjugación, el proceso de unir dos o más biomoléculas. El grupo éster de NHS reacciona con aminas primarias, formando un enlace amida estable. Esto permite la unión de varias biomoléculas, incluidas proteínas y péptidos, al enlace PEG4 {svg_1}.
Entrega de fármacos
El compuesto se utiliza en sistemas de administración de fármacos. El enlace PEG puede mejorar la solubilidad en agua de los fármacos hidrófobos, mejorando su biodisponibilidad. Además, el grupo Fmoc puede eliminarse para exponer un grupo amina, que puede utilizarse para conjugaciones adicionales, como la unión de una molécula de fármaco {svg_2}.
Etiquetado de proteínas
This compound se utiliza en el etiquetado de proteínas. El grupo éster de NHS puede reaccionar con las aminas primarias que se encuentran en la superficie de las proteínas, lo que permite la unión de varias etiquetas, incluidos los tintes fluorescentes y la biotina {svg_3}.
Modificación de oligonucleótidos
El compuesto se utiliza para modificar oligonucleótidos, moléculas cortas de ADN o ARN. El grupo éster de NHS puede reaccionar con las aminas primarias que se encuentran en los oligonucleótidos, lo que permite la unión de varias etiquetas o la introducción de modificaciones {svg_4}.
Modificación de superficie
This compound se utiliza en la modificación de superficie. El compuesto se puede utilizar para introducir una capa de PEG en la superficie de varios materiales, mejorando su biocompatibilidad y resistencia a la adsorción de proteínas {svg_5}.
Imagenología molecular
El compuesto se utiliza en la imagenología molecular. Por ejemplo, se ha utilizado en el enlace específico del sitio y residual para el etiquetado con 18F con una mayor depuración renal {svg_6}.
Mecanismo De Acción
Target of Action
The primary targets of Fmoc-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their modification and conjugation for various biochemical applications.
Mode of Action
Fmoc-PEG4-NHS ester operates by introducing a polyethylene glycol (PEG) chain into biomolecules, thereby enhancing their water solubility and biocompatibility . The compound contains an Fmoc-protected amine and an NHS ester. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugations . The NHS ester, on the other hand, reacts with the primary amines of target molecules, facilitating their labeling .
Biochemical Pathways
Fmoc-PEG4-NHS ester plays a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . By exploiting the intracellular ubiquitin-proteasome system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-PEG4-NHS ester are largely determined by its PEG component. PEGylation, the process of attaching PEG chains to molecules, can enhance the stability, solubility, and half-life of the modified molecules in biological systems . This can lead to improved bioavailability and therapeutic efficacy.
Result of Action
The action of Fmoc-PEG4-NHS ester results in the PEGylation of target molecules, which can reduce their immunogenicity, increase their stability and solubility, and extend their half-life in the body . This can enhance the therapeutic efficacy of the target molecules. In the context of PROTACs, the action of Fmoc-PEG4-NHS ester enables the selective degradation of target proteins .
Action Environment
The action of Fmoc-PEG4-NHS ester is influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine . Additionally, the compound’s solubility can be affected by the solvent used, with DMSO, DMF, and DCM being suitable solvents . The compound should be stored at -20°C for optimal stability .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fmoc-PEG4-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of Fmoc-PEG4-NHS ester are primarily related to its role in the synthesis of PROTACs . By selectively degrading target proteins, PROTACs can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fmoc-PEG4-NHS ester involves its role as a linker in the formation of PROTACs . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCTTZZPHFQEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)




